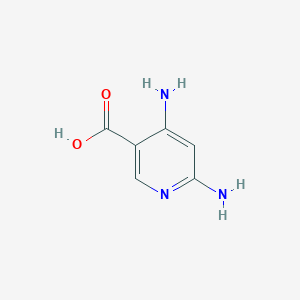

4,6-Diaminonicotinic acid

Beschreibung

Contextualization of Nicotinic Acid Derivatives in Chemical Science

Nicotinic acid, also known as niacin or Vitamin B3, is a pyridine (B92270) derivative that serves as a vital nutrient for living organisms and is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.org Beyond its biological role, the chemical structure of nicotinic acid provides a versatile scaffold for synthetic chemists. Its derivatives have been explored for a wide range of applications, including as anti-inflammatory agents, analgesics, and in the treatment of diseases like Alzheimer's and pneumonia. chemistryjournal.netresearchgate.net The pyridine ring and the carboxylic acid group can be chemically modified to create a vast library of compounds with diverse properties. researchgate.netacs.org These modifications can influence the compound's electronic properties, solubility, and biological activity, making nicotinic acid derivatives a focal point in medicinal chemistry and materials science. chemistryjournal.netacs.org

Significance of Diaminonicotinic Acid Scaffolds in Synthetic and Mechanistic Research

The introduction of two amino groups onto the nicotinic acid backbone, creating diaminonicotinic acid scaffolds, significantly enhances the molecule's functionality and potential applications. These scaffolds are of particular interest in synthetic and mechanistic research for several reasons. The two amino groups, along with the carboxylic acid and the pyridine nitrogen, provide multiple sites for hydrogen bonding and metal coordination. This makes them valuable ligands in coordination chemistry and for the development of new materials.

In synthetic chemistry, diaminonicotinic acid scaffolds serve as versatile building blocks. The amino groups can be readily converted into a variety of other functional groups, such as amides, ureas, and sulfonamides, allowing for the creation of complex molecules with tailored properties. mdpi.com This versatility is crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov Furthermore, the presence of multiple reactive sites allows for the construction of diverse molecular architectures, including macrocycles and polymers. mdpi.commdpi.com Recent research has highlighted the use of a specially designed diaminonicotinic acid (DAN) linker to facilitate the rapid, automated synthesis of cyclopeptides, showcasing the scaffold's utility in advanced synthetic methodologies. chemrxiv.org

Overview of Current Academic Research Trajectories for 4,6-Diaminonicotinic Acid and Related Isomers

Current research on this compound and its isomers, such as 2,6-diaminonicotinic acid and 5,6-diaminonicotinic acid, is exploring their potential in a variety of fields. The specific positioning of the amino groups on the pyridine ring leads to distinct chemical and physical properties for each isomer, influencing their research applications. solubilityofthings.comsolubilityofthings.com

One significant area of investigation is in materials science. The ability of diaminonicotinic acids to act as ligands for metal ions is being leveraged to create coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as functional materials with specific electronic or optical properties.

In medicinal chemistry, derivatives of diaminonicotinic acids are being studied for their potential therapeutic effects. For example, esters of 2,6-diaminonicotinic acid have been shown to exhibit antitumor properties, particularly in pancreatic cancer models. Research has also indicated that derivatives of 2,6-diaminonicotinic acid could have applications in treating neurological disorders and as antimicrobial agents. The 5,6-diaminonicotinate scaffold has been investigated for its potential as an acid pump inhibitor and for its anti-inflammatory and antimicrobial properties.

The synthesis of these isomers is also an active area of research. For instance, 2,6-diaminonicotinic acid can be synthesized from 2,6-dichloronicotinic acid, while the synthesis of 4,6-diamino-resorcinol dihydrochloride (B599025) (a related compound) involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene (B143573). google.com The development of efficient and scalable synthetic routes is crucial for enabling further research and potential commercial applications of these compounds.

Below is a data table summarizing some of the key properties of a related isomer, 5,6-Diaminonicotinic acid.

| Property | Value |

| CAS Number | 267875-45-6 |

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Data sourced from multiple chemical suppliers. ambeed.comsigmaaldrich.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

75776-48-6 |

|---|---|

Molekularformel |

C6H7N3O2 |

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

4,6-diaminopyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)(H4,7,8,9) |

InChI-Schlüssel |

FUEWJOFERVOKPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1N)C(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Diaminonicotinic Acid

Established Synthetic Routes for 4,6-Diaminonicotinic Acid

The synthesis of this compound typically involves a multi-step process, beginning with readily available pyridine (B92270) precursors. A common strategy involves the introduction of amino groups onto a pre-functionalized nicotinic acid backbone, often via nucleophilic substitution of halogenated intermediates.

Precursor Compounds and Starting Material Considerations

A key precursor for the synthesis of this compound is 4,6-dichloronicotinic acid . This starting material is valuable due to the reactivity of the chlorine substituents, which can be displaced by amino groups. chemimpex.comtcichemicals.com The synthesis of 4,6-dichloronicotinic acid itself can be achieved from related compounds, providing a pathway to the target molecule.

Alternative starting materials can include other di-substituted pyridines where the substituents are suitable leaving groups for nucleophilic aromatic substitution. The choice of starting material is often dictated by commercial availability, cost, and the efficiency of the subsequent transformation steps.

Reaction Conditions and Parameter Optimization

The conversion of 4,6-dichloronicotinic acid to this compound is typically achieved through amination. This reaction involves the substitution of the chloro groups with amino groups. While a direct protocol for this specific transformation is not widely documented, analogous reactions on similar heterocyclic systems, such as dichloropyrimidines, provide insight into the likely reaction conditions. nih.gov

Palladium-catalyzed amination reactions are a common and effective method for the formation of C-N bonds in aromatic systems. nih.gov The optimization of these reactions involves careful consideration of several parameters:

Catalyst System: A combination of a palladium precursor (e.g., Pd(dba)₂) and a phosphine (B1218219) ligand (e.g., BINAP, DavePhos) is often employed. The choice of ligand can significantly influence the reaction yield and selectivity. nih.gov

Base: A base, such as sodium tert-butoxide or potassium carbonate, is required to facilitate the reaction.

Solvent: Anhydrous, aprotic solvents like DMF or toluene (B28343) are typically used.

Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dichloro-heterocycles

| Parameter | Condition |

| Catalyst | Pd(dba)₂ |

| Ligand | BINAP or DavePhos |

| Base | Sodium tert-butoxide or Potassium Carbonate |

| Solvent | DMF or Toluene |

| Temperature | 80-120 °C |

This table represents typical conditions for analogous reactions and would require optimization for the specific synthesis of this compound.

Advanced Synthetic Strategies for this compound and its Esters

Advanced synthetic strategies focus on the efficient and controlled synthesis of this compound and its derivatives, particularly its esters, which can serve as protected forms of the carboxylic acid or as intermediates for further functionalization.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid group of this compound can be readily converted to its corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

Another approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with an alcohol. nih.gov This method is particularly useful for the synthesis of more complex esters. For pyridine carboxylic acids, reaction with thionyl chloride (SOCl₂) can generate the corresponding acid chloride hydrochloride, which can then be reacted with an alcohol in the presence of a base like triethylamine (B128534) to yield the desired ester. nih.gov

Table 2: General Methods for the Esterification of Pyridine Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol and Base (e.g., Triethylamine) | Generally high-yielding and proceeds under mild conditions. nih.gov |

Controlled Derivatization for Specific Functionalization

The amino groups and the carboxylic acid moiety of this compound offer multiple sites for controlled derivatization, allowing for the synthesis of a wide range of functionalized molecules.

The amino groups can undergo reactions such as acylation, alkylation, and sulfonylation. These modifications can be used to introduce various functional groups, altering the electronic and steric properties of the molecule. For instance, derivatization reagents can be employed to modify the amino groups for analytical purposes, such as enhancing their detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov

The carboxylic acid group can be converted into amides, acyl hydrazides, or other carboxylic acid derivatives. thermofisher.com Amide bond formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as a carbodiimide. thermofisher.com

Exploration of Novel Chemical Transformations

The unique arrangement of functional groups in this compound makes it an interesting substrate for exploring novel chemical transformations. The pyridine ring itself can participate in various reactions, including electrophilic and nucleophilic aromatic substitution, although the electron-donating amino groups will significantly influence its reactivity.

The presence of two amino groups and a carboxylic acid on a pyridine ring suggests potential for intramolecular reactions, leading to the formation of novel heterocyclic systems. Furthermore, the compound could serve as a ligand for the synthesis of coordination complexes with various metal ions, potentially leading to materials with interesting catalytic or photophysical properties. The development of new synthetic methodologies that utilize this compound as a building block is an active area of chemical research.

Oxidation Reactions of the this compound Core

The oxidation of the pyridine core in compounds like this compound can be challenging due to the inherent electron-deficient nature of the pyridine ring, which is further influenced by the presence of amino and carboxylic acid groups. However, oxidation reactions targeting different parts of the molecule are plausible.

Oxidation of the pyridine nitrogen to form an N-oxide is a common reaction for pyridine and its derivatives. wikipedia.org This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can then facilitate further functionalization of the pyridine ring.

While direct oxidation of the pyridine ring to introduce hydroxyl groups is not a common transformation, the amino groups are susceptible to oxidation. Oxidative polymerization of diaminopyridines has been reported, suggesting that under certain conditions, the amino groups of this compound could undergo oxidation leading to polymeric structures. For instance, the enzymatic polymerization of 2,6-diaminopyridine (B39239) in the presence of horseradish peroxidase and hydrogen peroxide, as well as oxidative polymerization with hydrogen peroxide in a basic medium, have been demonstrated to yield polymers. nih.gov

It is also important to consider the oxidation of benzylic positions if alkyl substituents were present on the pyridine ring. For instance, the oxidation of a methyl group at the 3-position of pyridine (3-picoline) is a key step in the industrial synthesis of nicotinic acid. chimia.ch While this compound lacks such a group, this highlights a potential reaction pathway for its derivatives.

Table 1: Potential Oxidation Reactions of this compound Derivatives

| Reaction Type | Reagent(s) | Potential Product |

| N-Oxidation | mCPBA | This compound N-oxide |

| Oxidative Polymerization | H₂O₂ / Horseradish Peroxidase | Poly(this compound) |

Reduction Reactions of the this compound Core

The reduction of the pyridine ring of this compound to a piperidine (B6355638) ring is a feasible transformation, typically requiring strong reducing agents and often harsh reaction conditions due to the aromatic stability of the pyridine nucleus. Catalytic hydrogenation using heterogeneous catalysts like platinum, palladium, or rhodium under hydrogen pressure is a common method for such reductions.

More selective reductions can target the carboxylic acid group. The reduction of nicotinic acid and its derivatives to the corresponding alcohol, 3-pyridylmethanol, has been documented. A common method involves the esterification of the carboxylic acid followed by reduction with a hydride reagent. For example, methyl nicotinate (B505614) can be reduced to 3-pyridylmethanol using sodium borohydride (B1222165) in methanol (B129727). This two-step process would convert this compound into 4,6-diamino-3-pyridylmethanol.

Direct reduction of the carboxylic acid to the alcohol can also be achieved with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), although the compatibility of this reagent with the other functional groups would need to be considered.

Table 2: Potential Reduction Reactions of this compound

| Functional Group Targeted | Reagent(s) | Potential Product |

| Pyridine Ring | H₂ / Pt, Pd, or Rh | 4,6-Diaminopiperidine-3-carboxylic acid |

| Carboxylic Acid (via ester) | 1. CH₃OH, H⁺ 2. NaBH₄ | 4,6-Diamino-3-pyridylmethanol |

| Carboxylic Acid (direct) | LiAlH₄ | 4,6-Diamino-3-pyridylmethanol |

Substitution Reactions Involving Amino Groups on the Pyridine Ring

The amino groups on the pyridine ring of this compound are nucleophilic and can participate in a variety of substitution reactions. These reactions are crucial for the derivatization of the molecule and the introduction of new functional groups.

One of the fundamental reactions of primary amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This would allow for the replacement of the amino groups with halogens (Cl, Br), a cyano group, or a hydroxyl group.

Acylation of the amino groups can be readily achieved by reacting this compound with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides would yield sulfonamides. These reactions can be used to protect the amino groups or to introduce specific functionalities.

Alkylation of the amino groups is also possible using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. Reductive amination, a reaction between an amine and a carbonyl compound in the presence of a reducing agent, offers a more controlled method for mono- or di-alkylation.

Table 3: Potential Substitution Reactions of the Amino Groups

| Reaction Type | Reagent(s) | Potential Product |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | 4-Amino-6-halo/cyano-nicotinic acid |

| Acylation | RCOCl or (RCO)₂O | 4,6-Di(acylamino)nicotinic acid |

| Sulfonylation | RSO₂Cl | 4,6-Di(sulfonylamino)nicotinic acid |

| Alkylation | RX | 4,6-Di(alkylamino)nicotinic acid (and others) |

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalytic methods play a significant role in the synthesis and functionalization of pyridine derivatives. While specific catalytic derivatizations of this compound are not extensively reported, general catalytic approaches for nicotinic acid and aminopyridines can be extrapolated.

The synthesis of nicotinic acid itself can be achieved through catalytic oxidation of 3-methylpyridine. Various catalysts, including those based on vanadium oxide and copper-based zeolites, have been employed for this transformation using oxidants like air or hydrogen peroxide. chimia.choaepublish.com

For the derivatization of the this compound scaffold, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the pyridine ring would typically need to be functionalized with a halide (e.g., through a Sandmeyer reaction on an amino group). The resulting halo-diaminonicotinic acid derivative could then undergo reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to introduce aryl, vinyl, or new amino functionalities.

Furthermore, nicotinic acid has been investigated as an organocatalyst for various organic transformations, such as in the Hantzsch reaction for the synthesis of dihydropyridine (B1217469) derivatives. nih.gov This suggests that this compound and its derivatives could also possess catalytic activity in certain reactions.

Biocatalytic methods are also gaining prominence in the synthesis of nicotinic acid. The enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid using nitrilases is a well-established green chemistry approach. mdpi.com While not directly applicable to the derivatization of this compound, it highlights the potential for enzymatic methods in the broader context of nicotinic acid chemistry.

Table 4: Potential Catalytic Derivatization Strategies

| Reaction Type | Catalyst | Reactant(s) | Potential Product |

| Suzuki Coupling | Pd(0) catalyst | Arylboronic acid | Aryl-substituted this compound |

| Heck Coupling | Pd(0) catalyst | Alkene | Alkenyl-substituted this compound |

| Buchwald-Hartwig Amination | Pd(0) catalyst | Amine | Further aminated this compound |

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the two amino (-NH₂) groups and the carboxylic acid (-COOH) group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the three distinct sp²-hybridized carbons of the pyridine ring and the carbon of the carboxyl group.

Expected NMR Data for this compound

| Nucleus | Environment | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic CH | 6.0 - 8.5 | Two distinct signals are expected for the protons at the C2 and C5 positions of the pyridine ring. |

| ¹H | Amino (NH₂) | 4.0 - 8.0 | Broad signals; chemical shift can vary with solvent, concentration, and temperature. Two signals may be observed. |

| ¹H | Carboxylic (COOH) | 10.0 - 13.0 | Very broad signal; its observation can depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C | Aromatic C | 90 - 160 | Signals corresponding to the pyridine ring carbons. |

| ¹³C | Carboxylic C=O | 165 - 185 | Signal for the carboxylic acid carbon. |

Note: The table represents expected values. Actual experimental values can vary based on solvent, concentration, and instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is highly effective for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would provide clear evidence of its key structural features.

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretching | Amino (-NH₂) |

| 3300 - 2500 | O-H Stretching | Carboxylic Acid (-COOH) |

| 1710 - 1660 | C=O Stretching | Carboxylic Acid (-COOH) |

| 1650 - 1580 | N-H Bending | Amino (-NH₂) |

Note: The values in this table are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₆H₇N₃O₂, giving it a molecular weight of approximately 153.14 g/mol . In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) would confirm this mass. Analysis of the fragmentation pattern can further validate the structure by showing the loss of characteristic neutral fragments like H₂O, CO₂, or NH₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The pyridine ring in this compound, substituted with auxochromic amino groups and a chromophoric carboxylic acid group, is expected to exhibit distinct absorption maxima (λ_max) in the UV region, corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these absorptions are sensitive to the solvent and the pH of the solution.

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide the definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed.

This analysis yields fundamental structural information, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the pyridine ring structure and the geometry of the substituents.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including hydrogen bonding networks involving the amino and carboxylic acid groups. These interactions are crucial for understanding the compound's physical properties.

Although specific crystal structure data for this compound is not found in the available literature, such a study would be invaluable for confirming its tautomeric and ionic state in the solid phase and understanding its supramolecular chemistry.

Spectroscopic and Structural Elucidation Studies of 4,6 Diaminonicotinic Acid

Spectroscopic Methods

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique used to characterize crystalline solids. It provides unique information on the atomic and molecular arrangement within a crystal lattice, making it an indispensable tool for identifying crystalline phases and investigating polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure; these different forms are known as polymorphs. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. When the X-ray beam interacts with a crystalline solid, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs when the conditions of Bragg's Law (nλ = 2d sinθ) are met, resulting in a diffracted beam of a specific intensity at a specific angle (2θ). The resulting PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle 2θ. This pattern serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com

For polymorphism analysis, PXRD is the primary and most definitive method. If a compound like 4,6-Diaminonicotinic acid can exist in multiple polymorphic forms, each form will have a distinct crystal lattice arrangement. This difference in atomic arrangement leads to different d-spacings for the crystal planes, and consequently, each polymorph will produce a unique PX_RD pattern with diffraction peaks at different 2θ angles and with different relative intensities. By comparing the PXRD patterns of different batches or samples of this compound prepared under various crystallization conditions, one can identify the presence of different polymorphs.

Detailed Research Findings

As of this writing, specific experimental powder X-ray diffraction data or dedicated polymorphism studies for this compound are not extensively reported in publicly accessible scientific literature. The characterization of its different crystalline forms, should they exist, remains an area for future investigation.

However, to illustrate the type of data obtained from a crystallographic study, the crystal data for a structurally related diaminopyridine derivative, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, is presented. researchgate.net Such single-crystal X-ray diffraction data provides the fundamental unit cell parameters and space group, which can be used to generate a theoretical powder diffraction pattern. iza-structure.org This information is crucial for identifying a specific crystalline phase.

Should different crystalline forms of this compound be discovered, each polymorph would be expected to have a unique set of crystallographic parameters, as shown in the illustrative table below.

Interactive Data Table: Illustrative Crystal Data for a Related Diaminopyridine Derivative

The following table contains crystallographic data for 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, which demonstrates the parameters used to define a specific crystalline form. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H8N4S | researchgate.net |

| Molar Mass (g/mol) | 180.23 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Parameters | a = 5.0863(7) Å, b = 12.698(2) Å, c = 13.069(2) Å | researchgate.net |

| Cell Volume (ų) | 844.1(2) | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

The analysis of a potential polymorphic system for this compound would involve comparing the PXRD patterns of samples obtained from different solvents and crystallization temperatures. The appearance of new peaks or shifts in existing peak positions in the diffraction patterns would signify the formation of a new polymorph or a solvate, each with a distinct crystal structure. The definitive identification of these forms would rely on indexing the powder patterns to determine the unit cell parameters for each distinct phase.

Computational Chemistry and Theoretical Investigations of 4,6 Diaminonicotinic Acid

Quantum Chemical Calculations for Electronic Structure Analysisnih.govmdpi.com

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy states of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide a microscopic view of molecular behavior. For a molecule like 4,6-Diaminonicotinic acid, these calculations can reveal details about its aromaticity, the nature of its chemical bonds, and the influence of its amino and carboxylic acid functional groups on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface. researchgate.net These calculations can be performed using various basis sets, such as 6-311++G(d,p) or 6-31G(d), which describe the atomic orbitals. researchgate.netnih.gov

For this compound, DFT would be used to calculate key geometric parameters. The results of such calculations provide a foundational understanding of the molecule's intrinsic structural properties. Furthermore, DFT is used to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is crucial for assessing chemical reactivity and stability. nih.gov

Table 1: Illustrative Geometric Parameters for this compound from DFT Calculations This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.40 Å |

| C3-C4 | ~1.39 Å | |

| C4-N(amino) | ~1.37 Å | |

| C3-C(carboxyl) | ~1.51 Å | |

| Bond Angle | C2-C3-C4 | ~118° |

| N1-C6-C5 | ~123° | |

| C3-C(carboxyl)-O | ~125° | |

| Dihedral Angle | N1-C2-C3-C4 | ~0° (indicating planarity) |

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate determinations of electronic structure. nih.gov For this compound, ab initio calculations would be used to refine the understanding of its electronic properties, such as electron correlation effects, which are crucial for accurately predicting molecular behavior. These high-accuracy calculations serve as a benchmark for results obtained from other methods like DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysisnih.govmdpi.com

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a defined environment, such as in a solvent like water, MD can reveal the different shapes (conformations) the molecule can adopt and the stability of these conformations. mdpi.comresearchgate.net

For this compound, an MD simulation would track the trajectories of its atoms, providing insight into its flexibility, particularly the rotation around the bond connecting the carboxylic acid group to the pyridine ring. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. nih.gov Such simulations are essential for understanding how the molecule behaves in a dynamic, solution-phase environment. biotechnologia-journal.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Setting |

| Force Field | Defines the potential energy of the system | AMBER, GROMOS, CHARMM |

| Solvent Model | Represents the solvent environment | Explicit (e.g., SPC water) |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Time Step | Integration time step for Newton's equations | 1-2 fs |

| Temperature | Temperature of the system | 300 K (physiological) |

| Pressure | Pressure of the system | 1 bar |

| Analysis Metrics | Quantities calculated from the trajectory | RMSD, RMSF, Hydrogen Bonds mdpi.comnih.gov |

Prediction of Reactivity and Reaction Mechanisms through Theoretical Modelsnih.govnih.gov

Theoretical models, primarily based on quantum chemical calculations, are invaluable for predicting the chemical reactivity of a molecule. By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions and the energies of frontier molecular orbitals (HOMO and LUMO), can quantify the reactivity of different atoms within this compound. nih.govnih.gov

These models can predict how this compound might participate in chemical reactions, for instance, by calculating the activation energies for proposed reaction pathways. nih.gov This allows for the theoretical exploration of potential synthetic routes or metabolic transformations. The electron-donating amino groups and the electron-withdrawing carboxylic acid group on the pyridine ring create a unique electronic landscape that theoretical models can effectively map to predict its chemical behavior. nih.gov

In Silico Studies of Molecular Interactions and Ligand Binding (General Framework)nih.govmdpi.com

In silico studies provide a framework for investigating how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov These computational techniques are a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates and the detailed study of their binding mechanisms at an atomic level. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes. mdpi.commdpi.com

The process uses scoring functions to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.com This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives. researchgate.net

Table 3: Illustrative Output from a Molecular Docking Study This table shows hypothetical data for docking this compound into a protein active site.

| Parameter | Value/Description |

| Target Protein | Example: Human Dihydroorotate Dehydrogenase |

| Binding Energy | -8.5 kcal/mol |

| Inhibition Constant (Ki) | ~0.5 µM (estimated from binding energy) |

| Interacting Residues | TYR38, ARG136, GLN47 |

| Hydrogen Bonds Formed | Carboxyl O with ARG136; Amino N with GLN47 |

| Hydrophobic Interactions | Pyridine ring with TYR38 |

Binding Energy Calculations and Interaction Analysis

Binding energy calculations are a cornerstone of computational chemistry, quantifying the strength of the interaction between a ligand, such as this compound, and a receptor, typically a protein or enzyme. These calculations are instrumental in drug discovery and materials science for predicting the affinity and stability of a molecular complex. The total binding free energy (ΔG_bind) is generally calculated by subtracting the free energies of the isolated ligand and receptor from the free energy of the bound complex. nih.gov

Various computational methods are employed to estimate binding energies, ranging from rapid but approximate scoring functions used in molecular docking to more rigorous and computationally expensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). nih.gov Density Functional Theory (DFT) is another powerful quantum mechanical method used to investigate the electronic structure and energetics of these interactions with high accuracy. researchgate.net

Interaction Analysis:

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. For a molecule like this compound, with its rich set of functional groups (two amino groups, a carboxylic acid, and a pyridine ring), several types of interactions are expected to be significant:

Hydrogen Bonds: The amino groups and the carboxylic acid are excellent hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These are expected to be primary drivers of binding affinity.

Electrostatic Interactions: The charged state of the carboxylic acid (as a carboxylate) and protonated amino groups or pyridine nitrogen can lead to strong salt bridge interactions with charged residues in a binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Computational studies on related aminopyridine and diaminopyridine compounds frequently highlight the critical role of hydrogen bonding and electrostatic interactions in their binding mechanisms. nih.govrsc.org For instance, molecular docking studies of various aminopyridines with potassium channels show that binding is driven by the formation of multiple hydrogen bonds. nih.gov

Illustrative Binding Energy Data:

While specific binding energy data for this compound is not available, the following tables provide illustrative examples based on computational studies of analogous molecules to demonstrate how such data is typically presented.

Table 1: Illustrative Binding Energy Contributions for a Diaminopyridine Analog in a Protein Active Site.

This table showcases a hypothetical breakdown of the energetic contributions to the binding of a molecule structurally similar to this compound. The total binding energy is a sum of various favorable and unfavorable terms.

| Energy Component | Contribution (kcal/mol) |

| van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.5 |

| Polar Solvation Energy | +35.8 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Energy (ΔG_bind) | -42.0 |

Note: This data is hypothetical and serves to illustrate the typical components of a binding energy calculation using a method like MM/PBSA.

Table 2: Interaction Analysis of a Pyridine-dicarboxylic Acid Analog with Active Site Residues.

This table details the specific non-covalent interactions identified between a ligand and the amino acid residues of a protein binding site, along with their calculated interaction energies.

| Interacting Residue | Interaction Type(s) | Distance (Å) | Energy (kcal/mol) |

| Arginine 124 | Hydrogen Bond, Salt Bridge | 2.8 | -8.5 |

| Aspartate 88 | Hydrogen Bond | 3.1 | -4.2 |

| Tyrosine 210 | π-π Stacking | 3.5 | -3.1 |

| Leucine 84 | van der Waals | 3.9 | -1.5 |

| Serine 128 | Hydrogen Bond | 3.0 | -3.8 |

Note: The data presented is representative of findings for analogous compounds and is intended for illustrative purposes. rsc.org The specific residues and energies would vary for this compound.

These theoretical investigations are vital for generating hypotheses about the molecular basis of a compound's activity and for guiding the design of new molecules with improved binding affinities and specificities.

Analytical Method Development and Validation for 4,6 Diaminonicotinic Acid

Chromatographic Techniques for Separation and Quantification

The separation and quantification of 4,6-Diaminonicotinic acid are predominantly achieved through various chromatographic methods. The selection of a specific technique depends on the analytical objective, whether it is quantitative analysis, purity assessment, or monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages.

HPLC is a cornerstone for the quantitative analysis of non-volatile and thermally sensitive molecules like this compound. The development of an HPLC method hinges on optimizing the interactions between the analyte and both the stationary and mobile phases to achieve efficient separation from impurities and other components.

Reversed-phase HPLC (RP-HPLC) is a widely used technique, but it presents challenges for highly polar and zwitterionic compounds like this compound, which may exhibit poor retention on traditional nonpolar stationary phases (e.g., C18). helixchrom.com To overcome this, several strategies can be employed.

pH Adjustment: The retention of this compound on an RP column is highly dependent on the pH of the mobile phase, which dictates the molecule's ionization state. At a low pH, the carboxylic acid group is protonated (-COOH), and the amino groups are protonated (-NH3+), resulting in a net positive charge. At a high pH, the carboxylic acid is deprotonated (-COO-), and the amino groups are neutral (-NH2), leading to a net negative charge. Operating at a pH near the isoelectric point can lead to minimal retention. Therefore, careful control of the mobile phase pH with an appropriate buffer is critical to achieve consistent retention and good peak shape.

Alternative Stationary Phases: Modern RP columns with modified surface chemistries, such as those with embedded polar groups or those designed for aqueous mobile phases, can offer improved retention for polar analytes without the need for ion-pairing reagents. ercatech.ch

A hypothetical RP-HPLC method for a related compound, 2,6-diaminopimelic acid, involves pre-column derivatization followed by gradient elution, which highlights a common approach for amino acids. researchgate.net

| Parameter | Condition/Consideration |

|---|---|

| Stationary Phase | C18, C8, Polar-Embedded C18, Phenyl-Hexyl |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate (B84403), acetate) with an organic modifier (e.g., Acetonitrile, Methanol) |

| pH Control | Critical for controlling ionization and retention; typically buffered between pH 2.5-7.5 |

| Ion-Pairing Reagents | Alkyl sulfonates (anionic) or quaternary amines (cationic) may be added to enhance retention |

| Detection | UV detection (typically 254-270 nm, based on the pyridine (B92270) ring) |

Ion exclusion chromatography (IEC) is a powerful technique for separating ionic analytes from non-ionic or weakly ionized compounds. The stationary phase consists of an ion-exchange resin with the same charge as the analyte ions. For this compound, which can carry a net negative charge at neutral or high pH, an anion exclusion mechanism could be utilized. In this mode, the negatively charged analyte is repelled by the negatively charged stationary phase and elutes early, while neutral and cationic species are retained to different extents. This technique is particularly useful for separating the analyte from a complex matrix containing other organic acids or neutral molecules.

Ion exchange chromatography (IEX) separates molecules based on their net charge and is highly suitable for zwitterionic compounds like this compound. iajps.comnih.gov The separation relies on the reversible electrostatic interaction between the charged analyte and the oppositely charged stationary phase. harvardapparatus.com

Cation Exchange Chromatography (CEX): At a mobile phase pH below the isoelectric point of this compound, the molecule will possess a net positive charge due to the protonation of its amino groups. Under these conditions, it will bind to a negatively charged cation exchange resin (e.g., with sulfopropyl or carboxymethyl functional groups). scispace.com Elution is typically achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase.

Anion Exchange Chromatography (AEX): Conversely, at a pH above its isoelectric point, the molecule will have a net negative charge from the deprotonated carboxyl group and will bind to a positively charged anion exchange resin (e.g., with quaternary ammonium (B1175870) or diethylaminoethyl (DEAE) functional groups). scispace.comwikipedia.org Elution is accomplished by increasing the salt concentration or decreasing the mobile phase pH.

Zwitterionic Ion-Exchangers: Advanced stationary phases containing both positive and negative charges (zwitterionic phases) offer unique selectivity. nih.govresearchgate.net These phases can engage in both cation and anion exchange simultaneously, providing a powerful tool for separating complex mixtures of zwitterionic molecules like amino acids. diva-portal.org

| IEX Mode | Stationary Phase Functional Group | Mobile Phase pH | Analyte Net Charge | Elution Strategy |

|---|---|---|---|---|

| Cation Exchange | Sulfonic Acid (Strong), Carboxylic Acid (Weak) | < Isoelectric Point | Positive | Increase pH or Salt Concentration |

| Anion Exchange | Quaternary Ammonium (Strong), DEAE (Weak) | > Isoelectric Point | Negative | Decrease pH or Salt Concentration |

Gas chromatography is restricted to analytes that are volatile and thermally stable. nih.gov Due to its polar functional groups (two amines, one carboxylic acid), this compound is non-volatile and cannot be analyzed directly by GC. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net

The derivatization process involves converting the active hydrogen atoms on the amine (-NH2) and carboxyl (-COOH) groups into less polar, more volatile moieties. mdpi.com

Silylation: This is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reaction must be conducted under anhydrous conditions, as the reagents are sensitive to moisture. sigmaaldrich.comyoutube.com

Alkylation/Esterification: This two-step approach first converts the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using reagents like methanol (B129727) in acidic conditions. Subsequently, the amino groups can be acylated. Alkylation using chloroformates is another effective method for derivatizing both amino and carboxylic acid groups simultaneously. nih.gov

Once derivatized, the volatile product can be separated on a GC column (typically a nonpolar or medium-polarity capillary column) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. GC-MS provides high sensitivity and structural information from the fragmentation pattern of the derivatized analyte. nih.gov

| Derivatization Method | Reagent Example | Target Functional Groups | Key Considerations |

|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | -COOH, -NH2 | Requires anhydrous conditions; derivatives can be moisture-sensitive. sigmaaldrich.com |

| Alkylation / Acylation | Alkyl Chloroformates, Anhydrides | -COOH, -NH2 | Often more stable derivatives than silylated counterparts. nih.gov |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique ideal for the qualitative monitoring of reaction progress and preliminary purity assessment of this compound. thieme.deyoutube.com

The process involves spotting a solution of the sample onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Stationary Phase: Silica gel F254 plates are commonly used for polar, nitrogen-containing compounds. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light.

Mobile Phase: A mixture of a polar organic solvent (like ethanol (B145695) or methanol) and a less polar solvent (like chloroform, ethyl acetate, or dichloromethane) is typically used. The polarity of the mobile phase is optimized to achieve good separation, with Rf values ideally between 0.2 and 0.8. For acidic or basic compounds, small amounts of acetic acid or ammonia/triethylamine (B128534) can be added to the eluent to improve spot shape. nih.gov

Visualization: Since this compound contains a pyridine ring, it is UV-active and can be visualized as a dark spot on a fluorescent background under UV light (254 nm). nih.gov Additionally, color-forming staining reagents can be used. Ninhydrin stain, for example, reacts with the primary amino groups to produce a characteristic purple or pink spot, confirming the presence of the amino functionalities. nih.gov

By spotting the starting material, the reaction mixture at different time points, and the co-spotted mixture on the same plate, one can visually track the consumption of the reactant and the formation of the product. youtube.com The appearance of new spots can indicate the formation of byproducts, providing a quick assessment of reaction purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation Protocols and Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of a method for this compound would involve a series of tests to confirm its performance characteristics.

Linearity, Accuracy, and Precision Determination

Linearity of an analytical procedure is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.neteuropa.eu To establish the linearity of an assay for this compound, a series of solutions of varying concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatographic method) is then plotted against the concentration. globalresearchonline.net For an assay of a drug substance, the linearity is typically demonstrated across 80% to 120% of the test concentration. europa.eu

Hypothetical Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 80 | 121050 |

| 90 | 135980 |

| 100 | 151200 |

| 110 | 165850 |

The data would be statistically analyzed, typically using a linear regression model. A correlation coefficient (r²) close to 1.0 is generally considered indicative of a strong linear relationship. eijppr.com

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. globalresearchonline.net For this compound, accuracy would be determined by analyzing samples with known concentrations (e.g., by spiking a placebo with a known amount of the compound). The recovery of the analyte is then calculated. europa.eu The International Conference on Harmonisation (ICH) guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Hypothetical Accuracy (Recovery) Data for this compound

| Spike Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 80 | 79.2 | 99.0 |

| 100% | 100 | 100.5 | 100.5 |

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. globalresearchonline.net Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br Repeatability is assessed by performing the analysis in the same laboratory, by the same analyst, with the same equipment over a short period. Intermediate precision is evaluated by varying conditions such as the day of analysis, the analyst, or the equipment. scielo.br The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Hypothetical Precision Data for this compound (100 µg/mL)

| Repeatability (Day 1) | Intermediate Precision (Day 2) | |

|---|---|---|

| Replicate 1 | 100.2 | 99.8 |

| Replicate 2 | 100.5 | 100.1 |

| Replicate 3 | 99.8 | 99.5 |

| Replicate 4 | 100.1 | 100.3 |

| Replicate 5 | 99.9 | 99.7 |

| Replicate 6 | 100.3 | 100.0 |

| Mean | 100.13 | 99.90 |

| Standard Deviation | 0.25 | 0.29 |

| RSD (%) | 0.25 | 0.29 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. globalresearchonline.net The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and using the standard deviation of the response and the slope of the calibration curve. globalresearchonline.nettbzmed.ac.ir The signal-to-noise ratio approach is common for instrumental methods like HPLC, where an LOD is often established at a signal-to-noise ratio of 3:1, and an LOQ at 10:1. tbzmed.ac.ir Alternatively, LOD and LOQ can be calculated from the calibration curve using the following formulas:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve. sepscience.com

Hypothetical LOD and LOQ for this compound

| Parameter | Value |

|---|---|

| Slope of the Calibration Curve (S) | 1512 |

| Standard Deviation of the Intercept (σ) | 150 |

| LOD (µg/mL) | 0.33 |

| LOQ (µg/mL) | 0.99 |

Robustness and Ruggedness Evaluation

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com For a High-Performance Liquid Chromatography (HPLC) method for this compound, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate. ut.ee

Ruggedness , a term often used interchangeably with robustness, is more related to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.comchromatographyonline.com This is often assessed through inter-laboratory comparisons.

Hypothetical Robustness Study Parameters for this compound HPLC Method

| Parameter | Variation 1 | Variation 2 |

|---|---|---|

| Flow Rate (mL/min) | 0.9 | 1.1 |

| Mobile Phase pH | 2.8 | 3.2 |

| Column Temperature (°C) | 28 | 32 |

The effect of these variations on the analytical results (e.g., peak area, retention time) would be evaluated to determine the method's robustness.

Stability and Degradation Studies of this compound

Stability studies are essential to ensure that the quality of a drug substance does not change with time under the influence of various environmental factors.

Stress Testing (Oxidative, Hydrolytic, Photolytic)

Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. nih.gov This involves subjecting this compound to more severe conditions than those used for accelerated stability testing.

Oxidative Stress: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation. ajpsonline.com

Hydrolytic Stress: The stability of this compound would be evaluated across a range of pH values (acidic, neutral, and alkaline conditions) to determine its susceptibility to hydrolysis. ajpsonline.com This is often performed at elevated temperatures to accelerate degradation.

Photolytic Stress: The compound would be exposed to light, typically a combination of UV and visible light, to assess its photostability. nih.gov

The results of these stress tests help in the development of a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products. science.gov

Hypothetical Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 5.2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | 12.5 |

| Oxidation | 3% H₂O₂ | 24 hours at RT | 8.1 |

| Photolytic | UV/Visible Light | 7 days | 2.3 |

Long-Term and Accelerated Stability Assessments

Long-term stability studies are performed under the recommended storage conditions to establish the re-test period or shelf life of the drug substance. nih.gov The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu

Accelerated stability studies are conducted under exaggerated storage conditions (e.g., higher temperature and humidity) to increase the rate of chemical degradation. paho.org These studies provide an early indication of the compound's stability and can be used to predict the shelf life under normal storage conditions. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is generally recommended. europa.eu

Hypothetical Stability Study Conditions for this compound

| Study Type | Storage Condition | Minimum Duration |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Degradation Product Identification and Characterization

The identification and characterization of degradation products are critical steps in the development of a stability-indicating analytical method. science.gov This process involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradants. nih.govajpsonline.com These products are then isolated, identified, and characterized using advanced analytical techniques to understand the degradation pathways and to ensure the developed analytical method can effectively separate them from the parent compound. researchgate.net

Forced Degradation Studies

Forced degradation, or stress testing, is essential for revealing the intrinsic stability of a molecule. It involves exposing the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing. nih.gov The typical stress conditions applied to generate degradation products for a compound like this compound would include:

Acid Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) at elevated temperatures helps to identify susceptibility to degradation in low pH environments. asiapharmaceutics.info

Base Hydrolysis: Exposure to bases (e.g., 0.1 N NaOH) reveals lability to alkaline conditions. Amide and ester groups are particularly susceptible to base-catalyzed hydrolysis. nih.govnih.gov

Oxidative Degradation: Using an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), is used to simulate oxidative stress. ajpsonline.com

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) to assess its thermal stability. semanticscholar.org

Photolytic Degradation: The drug substance is exposed to controlled UV and visible light to determine its photosensitivity, as outlined in ICH guideline Q1B. nih.govekb.eg

The goal of these studies is to achieve a target degradation of approximately 10-30%, which is sufficient to produce and detect degradation products without causing extensive decomposition that could lead to secondary, irrelevant products.

Analytical Techniques for Identification and Characterization

Once degradation is achieved, a combination of chromatographic and spectroscopic techniques is employed to separate and elucidate the structures of the resulting products.

Separation with High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the degradation products from the parent drug and from each other. asiapharmaceutics.infoscience.gov A reverse-phase column (e.g., C18) is commonly used with a mobile phase optimized for resolution. science.gov A photodiode array (PDA) detector is crucial as it can help in assessing the purity of the peaks. semanticscholar.org

Characterization with Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for identifying degradation products. nih.gov

LC-MS/MS: This technique provides molecular weight information of the parent drug and its degradants. By comparing the mass-to-charge ratio (m/z) of the degradants with the parent compound, initial structural hypotheses can be formed (e.g., addition of an oxygen atom in oxidation, or loss of a functional group in hydrolysis). nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which allow for the determination of the elemental composition of the degradation products, significantly narrowing down potential structures. nih.gov

Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel or unexpected degradation products, the impurities are often isolated using preparative HPLC. nih.gov The isolated compounds are then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the chemical structure and the location of structural changes. semanticscholar.orgnih.gov

Illustrative Degradation Profile

While specific data for this compound is not available, the following table illustrates a hypothetical summary of a forced degradation study, detailing the conditions and potential impurities that could be identified.

| Stress Condition | Conditions Applied | % Degradation | No. of Degradants | Potential Degradation Products (Hypothetical) | Method of Identification |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 80°C for 8h | 12.5% | 2 | Decarboxylation Product (DP1) | LC-MS, NMR |

| Base Hydrolysis | 0.1 N NaOH at 80°C for 4h | 18.2% | 1 | Ring Opening Product (DP2) | LC-MS/MS |

| Oxidative | 6% H₂O₂ at 25°C for 24h | 21.0% | 3 | N-Oxide (DP3), Hydroxylated species (DP4) | HRMS, NMR |

| Thermal | 105°C for 48h | 8.5% | 1 | Dimerization Product (DP5) | LC-MS |

| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | 5.1% | 1 | Deamination Product (DP6) | LC-MS/MS |

Chemical Biology and Mechanistic Studies of 4,6 Diaminonicotinic Acid Derivatives

Design and Synthesis of Chemically Modified 4,6-Diaminonicotinic Acid Analogs

The structural framework of this compound, a substituted pyridine (B92270) ring, presents a versatile scaffold for chemical modification. Its three functional groups—two primary amines at positions 4 and 6, and a carboxylic acid at position 3—offer multiple points for synthetic alteration. The design of analogs focuses on systematically modifying these groups to explore and optimize molecular interactions with biological targets, enhance pharmacokinetic properties, or create novel chemical probes.

The systematic modification of the amine and carboxyl functionalities of this compound is fundamental to the development of its derivatives. This process relies heavily on the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during synthesis. peptide.com

The two primary amine groups can be selectively modified through standard reactions such as acylation, alkylation, and sulfonylation. To control which amine reacts, orthogonal protecting group strategies are often employed. For instance, one amine could be protected with a base-labile group like the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the other is protected with an acid-labile group such as the tert-butyloxycarbonyl (Boc) group. pressbooks.pubmasterorganicchemistry.com This allows for the sequential modification of each amine. Dicarboxylic anhydrides, such as succinic anhydride, can be used to convert the basic amino groups into acidic functionalities, thereby altering the net charge of the molecule. researchgate.net

The carboxylic acid group is typically modified through esterification or amidation. nih.gov Esterification can be achieved using methods like Fischer esterification with an alcohol under acidic conditions. For amidation, the carboxylic acid is first activated to a more reactive species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov The activated acid can then react with a primary or secondary amine to form the desired amide bond. luxembourg-bio.com

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF) | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | |

| Carboxylic Acid (-COOH) | Benzyl ester | Bzl | Catalytic Hydrogenolysis or strong acid (HF) |

| tert-Butyl ester | tBu | Strong acid (e.g., Trifluoroacetic Acid, TFA) |

Cyclization is a powerful tool for restricting the conformational freedom of peptides, which can lead to increased potency, selectivity, and stability. nih.gov When integrating this compound, cyclization can be achieved by forming a covalent bond between the peptide's termini (head-to-tail), between a side chain and a terminus, or between two side chains.

Linker design is crucial for successful cyclization. The linker, which can be a sequence of amino acids or a non-peptidic chemical entity, must be of appropriate length and flexibility to allow the reactive ends of the linear precursor to come into proximity without introducing excessive strain. nih.gov The choice of cyclization strategy depends on the available functional groups. Common methods include:

Amide Bond Formation: The most common method, involving the activation of a C-terminal carboxylic acid and its reaction with an N-terminal amine. Reagents that minimize racemization, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often used. luxembourg-bio.com

Disulfide Bridge Formation: If two cysteine residues are incorporated into the peptide, a disulfide bridge can be formed through mild oxidation.

Lactamization: Cyclization can occur between the side-chain carboxyl group of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and the side-chain amine of a basic amino acid (e.g., Lysine). biotage.com

Click Chemistry: Azide-alkyne cycloadditions can be used to form a stable triazole ring, offering a bioorthogonal method for cyclization.

| Strategy | Functional Groups Involved | Resulting Linkage | Key Features |

|---|---|---|---|

| Head-to-Tail Amidation | N-terminal Amine, C-terminal Carboxyl | Amide Bond | Most common; mimics natural cyclic peptides. |

| Disulfide Bridge | Two Cysteine Thiols | Disulfide Bond | Reversible under reducing conditions. |

| Side-Chain Lactamization | Side-chain Amine (e.g., Lys) and Carboxyl (e.g., Asp) | Amide Bond | Creates a side-chain to side-chain bridge. |

| Oxime Formation | Aldehyde/Ketone and Aminooxy group | Oxime Bond | Stable linkage formed under mild conditions. nih.gov |

| Thioether Linkage | Cysteine Thiol and an Electrophile (e.g., Bromoacetyl) | Thioether Bond | Forms a stable, non-reducible bridge. |

The synthesis of peptides and cyclopeptides incorporating this compound derivatives is greatly facilitated by automated synthesis platforms. nih.govsemanticscholar.org These instruments automate the repetitive steps of Solid-Phase Peptide Synthesis (SPPS), a technique where the peptide chain is assembled step-by-step on a solid resin support. americanpeptidesociety.orgnih.gov

The most common chemistry used in automated synthesizers is the Fmoc/tBu strategy. masterorganicchemistry.comnih.gov In this approach, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. Each cycle of amino acid addition involves:

Deprotection: The Fmoc group is removed using a solution of a secondary amine, typically piperidine in a solvent like dimethylformamide (DMF), to expose the free N-terminal amine. biotage.com

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HCTU) and added to the resin to react with the free amine, forming a new peptide bond. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

Automated synthesizers can incorporate non-standard building blocks, such as a protected this compound derivative, into the sequence. nih.gov Modern platforms often include microwave heating capabilities to accelerate the coupling and deprotection steps, which is particularly useful for sterically hindered amino acids or "difficult" sequences. biotage.comamericanpeptidesociety.org Once the linear peptide is assembled, it can be cleaved from the resin and undergo cyclization in solution or, in some cases, while still attached to the solid support.

Integration into Peptide and Cyclopeptide Architectures

Investigation of Molecular Interaction Mechanisms (General Principles)

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The arrangement of functional groups on the pyridine scaffold dictates its ability to participate in various non-covalent interactions, which collectively determine binding affinity and specificity. These interactions include hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov

Hydrogen bonding is a key directional interaction that governs molecular recognition in biological systems. youtube.com A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., N-H, O-H) and another nearby electronegative atom (the acceptor, e.g., N, O). youtube.comfrontiersin.org

The this compound core is rich in hydrogen bonding functionalities. researchgate.netresearchgate.net

Hydrogen Bond Donors: The two primary amine groups (-NH₂) at positions 4 and 6 each have two N-H bonds, providing a total of four potential hydrogen bond donor sites. The carboxylic acid group (-COOH) also contains an O-H bond, which is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom within the pyridine ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. The carbonyl oxygen (C=O) of the carboxylic acid is also a strong acceptor.

This multiplicity of donor and acceptor sites allows derivatives of this compound to form intricate and highly specific hydrogen bonding networks with target macromolecules like enzymes or receptors. researchgate.net For example, the pattern of donors and acceptors can mimic that of natural nucleobases, suggesting potential applications in targeting nucleic acid structures. Furthermore, if the carboxylic acid is deprotonated (carboxylate, -COO⁻) or an amine is protonated (-NH₃⁺), the resulting charge can significantly strengthen nearby hydrogen bonds, an effect known as charge-assisted hydrogen bonding. researchgate.net

| Functional Group | Position | Potential Role | Number of Sites |

|---|---|---|---|

| Amine | C4 | Donor (N-H) | 2 |

| Acceptor (N) | 0 | ||

| Amine | C6 | Donor (N-H) | 2 |

| Acceptor (N) | 0 | ||

| Carboxylic Acid | C3 | Donor (O-H) | 1 |

| Acceptor (C=O) | 1 | ||

| Pyridine Ring | N1 | Acceptor (N:) | 1 |

Metal Coordination Potential

While specific studies detailing the metal coordination complexes of this compound are not extensively documented in published literature, the molecule possesses several functional groups that suggest a strong potential for acting as a ligand in coordination chemistry. The structure of this compound offers multiple potential donor sites for metal chelation:

The nitrogen atom of the pyridine ring.

The nitrogen atoms of the two amino groups at the C4 and C6 positions.

The carboxylate group (-COOH), which can coordinate in its deprotonated form (-COO⁻).

This combination of nitrogen and oxygen donor atoms makes this compound a potential multidentate ligand, capable of forming stable chelate rings with various metal ions. The formation of five- or six-membered chelate rings is thermodynamically favorable and leads to stable metal complexes. nih.govlibretexts.org For instance, coordination involving the pyridine nitrogen and the amino group at the C6 position, or the carboxylate group and the amino group at the C4 position, could form stable ring structures. The specific coordination mode would depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions.

Although direct examples for this compound are scarce, related heterocyclic compounds like pyrimidine (B1678525) derivatives with amino and hydroxyl substituents have been shown to form stable bidentate chelates with a range of transition metals, including molybdenum, tungsten, ruthenium, rhodium, and palladium. nih.govscispace.com In these related cases, coordination often occurs through a deprotonated hydroxyl group and a nitrogen atom from an amino group. nih.govscispace.com This suggests that the carboxyl and amino groups of this compound could engage in similar bidentate or even tridentate coordination behavior.

Redox Reaction Participation

The direct electrochemical properties and participation of this compound in redox reactions have not been a primary focus of reported research. However, the chemical structure suggests potential involvement in oxidation-reduction processes. The two amino groups attached to the aromatic pyridine ring are electron-donating and can be susceptible to oxidation.

Electrochemical studies on other aromatic diamine derivatives have shown that such compounds can undergo oxidation, often involving the transfer of electrons from the amino groups to form radical cations or quinone-diimine species. researchgate.net The redox potential for such reactions is influenced by the nature of the aromatic ring and the presence of other substituents. In the case of this compound, the electron-withdrawing nature of the pyridine ring and the carboxylic acid group would likely influence the oxidation potential of the amino groups.